molecular formula C6H12O3 B14357222 Acetic acid;but-3-en-1-ol CAS No. 91364-32-8

Acetic acid;but-3-en-1-ol

Cat. No.: B14357222
CAS No.: 91364-32-8
M. Wt: 132.16 g/mol
InChI Key: DWSQSZXQXYUKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid (C₂H₄O₂) is a simple carboxylic acid with a pungent odor, widely recognized as the primary component of vinegar. It is a weak acid (pKa ≈ 4.76) with high polarity, enabling full miscibility in water. Industrially, it is synthesized via methanol carbonylation or bio-fermentation and is utilized in polymer production, food preservation, and chemical synthesis .

But-3-en-1-ol (C₄H₈O), also termed 3-buten-1-ol, is an unsaturated primary alcohol with a hydroxyl group adjacent to a carbon-carbon double bond. Its applications include fragrance formulation and organic synthesis intermediates .

Properties

CAS No.

91364-32-8

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

acetic acid;but-3-en-1-ol

InChI

InChI=1S/C4H8O.C2H4O2/c1-2-3-4-5;1-2(3)4/h2,5H,1,3-4H2;1H3,(H,3,4)

InChI Key

DWSQSZXQXYUKSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid;but-3-en-1-ol can be synthesized through esterification, a reaction between acetic acid and but-3-en-1-ol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;but-3-en-1-ol undergoes several types of chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Hydrolysis: Reaction with water to break down into acetic acid and but-3-en-1-ol.

    Oxidation: Reaction with oxidizing agents to form corresponding aldehydes or ketones.

    Reduction: Reaction with reducing agents to form corresponding alcohols.

Common Reagents and Conditions

    Esterification: Concentrated sulfuric acid as a catalyst.

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Esterification: Esters.

    Hydrolysis: Acetic acid and but-3-en-1-ol.

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

Scientific Research Applications

Acetic acid;but-3-en-1-ol has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: Studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;but-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it may interact with cellular components, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetic Acid vs. Other Carboxylic Acids

Property Acetic Acid Formic Acid Propionic Acid
Molecular Formula C₂H₄O₂ CH₂O₂ C₃H₆O₂
Boiling Point (°C) 118 100.8 141
pKa 4.76 3.75 4.88
Solubility in Water Fully miscible Fully miscible 8.3 g/100 mL
Key Applications Vinegar, polymers Leather tanning Food preservative

Acetic acid’s moderate acidity and solvent properties make it versatile in industrial processes. Unlike formic acid (stronger acid) or propionic acid (longer alkyl chain), acetic acid’s balance of hydrophilicity and reactivity enables efficient esterification and use in uranium recovery via carboxyl-group functionalization of biochar .

But-3-en-1-ol vs. Other Unsaturated Alcohols

Property But-3-en-1-ol Allyl Alcohol (2-propen-1-ol) But-2-en-1-ol
Molecular Formula C₄H₈O C₃H₆O C₄H₈O
Boiling Point (°C) ~157 97 130
Solubility in Water Low Fully miscible Moderate
Reactivity Moderate High (conjugated double bond) Moderate

But-3-en-1-ol’s terminal double bond reduces its polarity compared to allyl alcohol, limiting its use in aqueous systems. However, its unsaturated structure allows participation in Diels-Alder reactions, similar to other alkenols .

Functional Group Comparison: Carboxylic Acid vs. Alcohol

Property Acetic Acid (Carboxylic Acid) But-3-en-1-ol (Alcohol)
Hydrogen Bonding Strong (donor & acceptor) Moderate (donor only)
Acidity (pKa) 4.76 ~16
Typical Reactions Esterification, neutralization Oxidation, nucleophilic substitution

Acetic acid’s carboxyl group enhances adsorption capabilities in environmental applications (e.g., uranium recovery via -COOH coordination ), while but-3-en-1-ol’s hydroxyl group is less reactive but critical in flavor chemistry.

Acetic Acid:

  • Environmental Remediation : Acetic acid-modified biochar (ASBB) achieves 97.8% uranium removal efficiency via pore expansion and carboxyl-group coordination .
  • Chemical Synthesis : Used to produce vinyl acetate, a precursor for adhesives and coatings .

But-3-en-1-ol:

  • Natural Occurrence : Isolated from plant oils, contributing to green chemistry applications .
  • Dielectric Behavior : Exhibits strong intermolecular hydrogen bonding with acetic acid, altering dielectric constants in mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.